Product packaging for 2-(4-Benzylphenoxy)acetic acid(Cat. No.:)

2-(4-Benzylphenoxy)acetic acid

Cat. No.: B4555003
M. Wt: 242.27 g/mol
InChI Key: ABTNKWXRXNGUMG-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)acetic acid is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a phenoxyacetic acid scaffold, a structure recognized for its versatility in drug discovery. Researchers utilize this scaffold to develop novel bioactive molecules, particularly as a key precursor in the synthesis of potential therapeutic agents . The structural motif of phenoxyacetic acid is a common pharmacophore in the design of compounds evaluated for anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . Furthermore, derivatives of phenoxyacetic acid have demonstrated promising dual-action activity, showing potential as both anti-inflammatory and anti-angiogenic agents in preclinical research, which positions this chemical class as a valuable template for developing treatments for chronic inflammatory and vascular proliferation diseases . The benzylphenoxy moiety incorporated in this specific compound may enhance its lipophilicity and influence its binding affinity to biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. As a specialist supplier, we provide this compound to support advanced scientific investigation. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B4555003 2-(4-Benzylphenoxy)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNKWXRXNGUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Benzylphenoxy Acetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals in 2-(4-Benzylphenoxy)acetic acid.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The carboxylic acid proton (H-11) typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding. The methylene (B1212753) protons of the acetic acid moiety (H-9) are adjacent to an electron-withdrawing oxygen atom and are expected to resonate as a singlet around 4.6 ppm. The benzylic methylene protons (H-7), situated between two aromatic rings, would appear as a singlet around 3.9 ppm. The aromatic region would show signals for the twelve protons on the two phenyl rings. The protons on the phenoxy ring (H-2, H-3, H-5, H-6) and the benzyl (B1604629) ring (H-1', H-2', H-3') will exhibit characteristic doublet or multiplet splitting patterns based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid (C-10) is the most deshielded, appearing around 172 ppm. The aromatic carbons resonate in the typical range of 115-158 ppm, with the oxygen-substituted carbon (C-4) being the most downfield of the phenoxy ring carbons. The methylene carbons of the acetic acid (C-9) and benzyl (C-7) groups are expected at approximately 65 ppm and 41 ppm, respectively. nih.govspectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
1-131.5
2, 67.15 (d)130.2
3, 56.88 (d)115.0
4-157.5
73.95 (s)41.0
1'-141.0
2', 6'7.25 (d)129.0
3', 5'7.30 (t)128.5
4'7.20 (t)126.0
94.65 (s)65.1
10-172.5
11~11.0 (s, broad)-

2D NMR experiments reveal correlations between nuclei, providing conclusive evidence for the structural assembly.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the spin systems within the aromatic rings. For instance, it would show a correlation between the ortho-protons (H-2/6) and meta-protons (H-3/5) on the phenoxy ring. science.govresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): Also known as HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. science.gov It allows for the definitive assignment of each protonated carbon by linking the already assigned proton shifts to their corresponding carbon resonances. For example, the proton signal at ~4.65 ppm would show a cross-peak with the carbon signal at ~65.1 ppm, confirming their assignment to the -O-CH₂- group (H-9 and C-9).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. This technique provides the long-range connectivity information that links the different fragments of the molecule. Key expected HMBC correlations would include the correlation from the benzylic protons (H-7) to carbons in both the phenoxy ring (C-1, C-2, C-6) and the benzyl ring (C-1', C-2', C-6'), confirming the link between the two aromatic systems. Additionally, correlations from the methylene protons of the acetic acid group (H-9) to the phenoxy ether carbon (C-4) and the carboxyl carbon (C-10) would firmly establish the position of the acetic acid side chain. umich.edust-andrews.ac.uk

Predicted Key HMBC Correlations for this compound
Proton (Position)Correlated Carbons (Position)
H-7 (CH₂)C-1, C-2, C-6, C-1', C-2', C-6'
H-9 (OCH₂)C-4, C-10
H-2, H-6C-4, C-7
H-3, H-5C-1, C-4

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and is excellent for identifying the presence of specific functional groups. thermofisher.comuha.fr

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum of this compound is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group. A very broad absorption band, typically centered around 3000 cm⁻¹, is indicative of the O-H stretching vibration, with the broadening caused by extensive hydrogen bonding. The carbonyl (C=O) stretching vibration will give rise to a very strong and sharp peak in the region of 1700-1730 cm⁻¹. Other key absorptions include the C-O stretching of the ether and carboxylic acid groups between 1200-1300 cm⁻¹, and multiple bands corresponding to aromatic C-H and C=C stretching in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. nih.govchemicalbook.com

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the aromatic C=C ring stretching and "breathing" modes (around 1600 cm⁻¹ and 1000 cm⁻¹) are typically very strong in the Raman spectrum. The C=O stretch is also observable, though often weaker than in the IR spectrum. The symmetric stretching of the C-CH₂-C bridge would also be more prominent in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (very broad, strong)Weak or not observed
Aromatic C-H stretch3100-3000 (medium)3100-3000 (strong)
Aliphatic C-H stretch2950-2850 (medium)2950-2850 (strong)
C=O stretch (Carboxylic Acid)1730-1700 (very strong)1730-1700 (medium)
Aromatic C=C stretch1610, 1500, 1450 (strong to medium)1610, 1500 (very strong)
C-O stretch (Ether & Acid)1300-1200 (strong)Medium to weak
Aromatic Ring BreathingWeak or not observed~1000 (strong)

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure based on the fragmentation pattern of the molecule upon ionization. libretexts.org

For this compound (C₁₅H₁₄O₃), the molecular weight is 258.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 258. The fragmentation of this molecule is expected to follow predictable pathways for ethers and benzyl-substituted compounds. The most prominent fragmentation is the cleavage of the benzylic C-C bond to form a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion at m/z = 91; this is often the base peak in the spectrum. Other significant fragmentation pathways include the cleavage of the ether bond and the loss of the carboxymethyl group. scribd.commiamioh.eduyoutube.com

Predicted Key Fragments in the Mass Spectrum of this compound
m/zPlausible Fragment Identity
258[M]⁺ (Molecular Ion)
199[M - COOH - CH₂]⁺
183[M - OCH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion, often base peak)
77[C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and providing insights into its conjugation system. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecular structure, particularly the nature and extent of its chromophores.

For this compound, the primary chromophores are the two phenyl rings. The electronic spectrum is expected to be a composite of the transitions associated with the phenoxy and benzyl moieties. The isolated benzene (B151609) molecule typically exhibits a strong absorption band around 184 nm (ε > 60,000 L·mol⁻¹·cm⁻¹), a moderate band near 204 nm (ε ≈ 7,900 L·mol⁻¹·cm⁻¹), and a series of weaker, structured bands around 254 nm (ε ≈ 200 L·mol⁻¹·cm⁻¹) mdpi.com. These correspond to π → π* transitions.

In this compound, the ether linkage (-O-) between the phenyl ring and the acetic acid side chain, and the methylene bridge (-CH₂-) separating the two phenyl rings, influence the electronic environment. The oxygen atom of the ether acts as an auxochrome, a group that, when attached to a chromophore, modifies the λmax and ε. The lone pair of electrons on the oxygen can interact with the π-system of the phenyl ring, leading to a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity compared to unsubstituted benzene.

The presence of the benzyl group introduces a second phenyl chromophore. However, the methylene spacer (-CH₂-) between the two rings largely isolates their π-systems. This separation prevents the formation of an extended conjugated system across the entire molecule. Consequently, the UV-Vis spectrum of this compound is expected to be an overlap of the spectra of a phenoxyacetic acid derivative and a toluene-like chromophore, rather than showing the significantly red-shifted absorption characteristic of a biphenyl-like conjugated system.

The carboxylic acid group is not a strong chromophore in the near-UV region. Simple carboxylic acids like acetic acid typically show a weak n → π* transition at around 204 nm usp.bruark.edu. In the context of this compound, the absorption of this group is likely to be masked by the much stronger absorptions of the aromatic rings.

A hypothetical UV-Vis absorption data table for this compound, based on the analysis of its structural components and data from analogous compounds, is presented below. It is important to note that these are estimated values and would require experimental verification.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition Type
This compound (Estimated)Ethanol~220-230Highπ → π* (K-band)
This compound (Estimated)Ethanol~270-280Moderateπ → π* (B-band)

The analysis of the UV-Vis spectra of a series of analogs where substituents are introduced on either of the phenyl rings would provide further insights into the electronic structure. Electron-donating or electron-withdrawing groups can cause predictable shifts in the absorption maxima, providing a means to probe the electronic communication, or lack thereof, between the two aromatic systems.

Computational and Theoretical Investigations of 2 4 Benzylphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to predict molecular structure, energy, and various electronic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For 2-(4-Benzylphenoxy)acetic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its most stable three-dimensional conformation. researchgate.net

The process involves an iterative optimization of the molecule's geometry to find the minimum energy state. This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the phenoxyacetic acid moiety and the benzyl (B1604629) group, including the planarity of the benzene (B151609) rings and the orientation of the carboxylic acid group, can be accurately determined. webassign.net The electronic structure analysis reveals the distribution of electron density and atomic charges, which are crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

Parameter Description Predicted Value
C-C (Aromatic) Bond length within the benzene rings ~1.39 - 1.41 Å
C-O (Ether) Ether linkage bond length ~1.37 Å
C=O (Carboxyl) Carbonyl bond length in the acetic acid group ~1.21 Å
O-H (Carboxyl) Hydroxyl bond length in the acetic acid group ~0.97 Å
C-O-C (Ether) Bond angle of the ether linkage ~118°

Note: The values in this table are representative examples based on DFT calculations of similar aromatic carboxylic acids and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized over the electron-rich phenoxy and benzyl groups, while the LUMO is often centered on the electron-withdrawing carboxylic acid moiety. This distribution indicates the likely sites for nucleophilic and electrophilic attacks, respectively. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO -6.2 eV Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO -1.5 eV Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

Note: These energy values are illustrative and represent typical ranges for similar organic molecules.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interaction among bonds. researchgate.net It provides a detailed picture of charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. nih.gov The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a donor to an acceptor orbital. aimspress.com

In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the ether oxygen (LP(O)) to the antibonding orbitals (π*) of the adjacent aromatic ring. This analysis helps to rationalize the molecule's stability and electronic structure. researchgate.netaimspress.com

Table 3: Example of NBO Second-Order Perturbation Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) O (ether) π* (C-C aromatic) ~20.5
LP(2) O (carbonyl) σ* (C-C) ~2.8

Note: This table provides hypothetical E(2) values to illustrate the types of intramolecular charge transfer interactions identified by NBO analysis.

The Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.commdpi.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxyl group would appear as a region of high positive potential (blue). The aromatic rings would show a negative potential above and below the plane, characteristic of π-electron systems. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

Simulations involving this compound would dock the molecule into the active site of a target protein. The simulation software calculates a "docking score" or binding energy, which estimates the binding affinity. biointerfaceresearch.com A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Histidine in a receptor's active site. researchgate.netmdpi.com

Table 4: Illustrative Molecular Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355 Hydrogen Bond, π-Alkyl
Peroxisome Proliferator-Activated Receptor (PPARγ) -9.2 Ser289, His323, His449 Hydrogen Bond, Hydrophobic

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of ligand-receptor complexes. nih.gov

For this compound, MD simulations can explore its conformational landscape in a solvent, revealing the different shapes the molecule can adopt and the energy barriers between them. chemrxiv.org When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time. mdpi.com By tracking parameters like root-mean-square deviation (RMSD) and the persistence of intermolecular interactions (e.g., hydrogen bonds), researchers can validate the docking results and gain a deeper understanding of the binding dynamics. biointerfaceresearch.com

Theoretical Prediction of Reactivity and Stability Parameters

A key aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap points to a more reactive molecule. nih.gov

Based on the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These descriptors offer quantitative measures of various aspects of reactivity and are instrumental in understanding and predicting chemical reactions. nih.gov

To illustrate the application of these computational methods, the following tables present data from a DFT study on phenoxyacetic acid (PA) and its chlorinated derivatives, calculated at the B3LYP/6-311+G(d,p) level of theory. This data serves as a representative example of the types of parameters that would be determined in a theoretical study of this compound. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for Phenoxyacetic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Phenoxyacetic acid (PA)-6.53-0.545.99
4-Chlorophenoxyacetic acid (4CPA)-6.71-0.985.73
2-Chlorophenoxyacetic acid (2CPA)-6.65-0.735.92
2,4-Dichlorophenoxyacetic acid (2,4D)-6.83-1.125.71

This table is interactive. You can sort the columns by clicking on the headers.

The data in Table 1 demonstrates how substitution patterns on the phenoxy ring influence the frontier orbital energies and the resulting energy gap, which in turn affects the molecule's reactivity. nih.gov

Further insights into reactivity are provided by the global reactivity descriptors, which are calculated from the HOMO and LUMO energies. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from a system. It is calculated as μ = -χ.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η). nih.gov

Table 2: Calculated Global Reactivity Descriptors for Phenoxyacetic Acid Derivatives

CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)
Phenoxyacetic acid (PA)6.530.543.54-3.542.990.172.10
4-Chlorophenoxyacetic acid (4CPA)6.710.983.85-3.852.860.172.59
2-Chlorophenoxyacetic acid (2CPA)6.650.733.69-3.692.960.172.30
2,4-Dichlorophenoxyacetic acid (2,4D)6.831.123.97-3.972.850.172.77

This table is interactive. You can sort the columns by clicking on the headers.

The values in these tables provide a comprehensive theoretical profile of the reactivity and stability of these phenoxyacetic acid derivatives. A similar computational investigation of this compound would yield analogous data, allowing for a detailed understanding of its electronic properties and a prediction of its chemical behavior in various environments.

Stereochemical Aspects and Chiral Separations of 2 4 Benzylphenoxy Acetic Acid and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer over the other. wikipedia.org For chiral α-aryloxy carboxylic acids, a class of compounds to which 2-(4-Benzylphenoxy)acetic acid belongs, several strategies can be employed to achieve enantiopure forms.

One effective method is asymmetric hydrogenation . This approach involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative, using a chiral catalyst. For instance, rhodium catalysts paired with chiral phosphine ligands, such as Chenphos, have demonstrated high efficiency in the asymmetric hydrogenation of α-aryloxy acrylic acids, yielding the corresponding chiral α-aryloxy carboxylic acids with high enantioselectivity. rsc.org The success of this method often relies on the ion-pairing interaction between the chiral ligand and the substrate, which directs the hydrogenation to one face of the double bond. rsc.org

Another strategy is the use of chiral auxiliaries . In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired chiral center is created, the auxiliary is removed. Oxazolidinones derived from readily available amino acids are common chiral auxiliaries used in reactions like enantioselective alkylation and aldol reactions to produce chiral carboxylic acids. uvic.ca

Biocatalysis , employing enzymes to catalyze stereoselective transformations, offers a green and highly specific alternative. Lipases, for example, can be used for the kinetic resolution of racemic esters of phenoxypropionic acids through enantioselective hydrolysis. This results in the separation of the racemic mixture into one enantiomer of the acid and the unreacted enantiomer of the ester.

A general representation of an asymmetric hydrogenation approach is shown below:

Prochiral Precursor + H2 --(Chiral Catalyst)--> Enantiomerically Enriched Product

While specific enantioselective synthesis routes for this compound are not extensively documented in publicly available literature, the aforementioned strategies represent the current state-of-the-art for obtaining chiral α-aryloxy carboxylic acids.

Chromatographic Resolution Techniques for Enantiomeric Purity Assessment (e.g., HPLC with Chiral Stationary Phases)

The separation of enantiomers, a process known as chiral resolution, is essential for determining enantiomeric purity and for isolating individual enantiomers for further study. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most widely used technique for this purpose. nih.gov The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of acidic compounds like this compound, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. They are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Columns such as Chiralcel® and Chiralpak® have shown broad applicability for the resolution of various racemates, including carboxylic acids. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The choice of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is critical for achieving optimal separation.

Protein-based CSPs: Immobilized proteins, such as human serum albumin (HSA), can serve as chiral selectors. nih.gov These CSPs are particularly useful for separating chiral drugs, as the interactions mimic those occurring in biological systems. The retention and enantioselectivity on HSA columns are influenced by the hydrophobicity and steric volume of the solutes. nih.gov

Anion-Exchanger CSPs: CSPs based on quinine or quinidine carbamate derivatives are effective for the enantiomeric resolution of a wide variety of acidic compounds. chiraltech.com The primary interaction mechanism is an ionic bond between the protonated tertiary amine of the selector and the anionic analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different conditions. The table below illustrates typical conditions used for the chiral separation of other acidic compounds, which could serve as a starting point for developing a method for this compound.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseElution Order
2-Phenoxypropionic acidCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Trifluoroacetic acidS-enantiomer before R-enantiomer
IbuprofenAmylose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol/Acetic acid(S)-(+)-Ibuprofen before (R)-(-)-Ibuprofen
KetoprofenQuinine-based anion exchangerMethanol/Acetic acid/Ammonium acetateR-enantiomer before S-enantiomer

This table is illustrative and based on data for analogous compounds. Specific conditions for this compound would require experimental optimization.

Stereospecificity in Biological Activity and Molecular Interactions

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereospecificity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral.

For phenoxyacetic acid derivatives, which include a number of herbicides and pharmacologically active compounds, stereochemistry can play a pivotal role in their mechanism of action. mdpi.com For example, the herbicidal activity of phenoxypropionic acid derivatives is often attributed to the (R)-enantiomer, which acts as a synthetic auxin. nih.gov

The differential activity of enantiomers is due to the specific interactions with the binding site of a biological target. The precise fit of a molecule into its binding site, often described by a "lock and key" or "induced fit" model, is dependent on its stereochemistry. Even a subtle change in the spatial arrangement of atoms can prevent the optimal interactions necessary for a biological response.

AspectDescription
Pharmacodynamics Enantiomers can have different affinities and efficacies at their biological targets, leading to one being more potent than the other.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ due to stereoselective interactions with transport proteins and metabolizing enzymes.
Toxicity One enantiomer may be responsible for the toxic effects of a racemic drug, while the other is benign or therapeutic.

The study of the stereochemical aspects of this compound and its derivatives is therefore fundamental to a complete understanding of its potential applications and safety profile.

Applications As Chemical Biology Tools and Probes

Development as PROTAC Ligands and Targeted Protein Degradation Agents

No research data was found documenting the development or use of 2-(4-Benzylphenoxy)acetic acid as a ligand for E3 ligases or as a component in PROTACs for targeted protein degradation.

Utility in Fragment-Based Drug Discovery (FBDD) Platforms

No literature is available that describes the inclusion or screening of this compound or its derivatives within a fragment library for FBDD campaigns.

Application as Molecular Probes for Biochemical Pathway Elucidation

There is no published evidence of this compound being modified or used as a molecular probe to investigate or elucidate biochemical pathways.

A concluding table of mentioned chemical compounds has been omitted as no related compounds could be discussed in the context of the requested applications.

Future Research Directions and Translational Perspectives in Chemical Research

Advancements in Synthetic Methodologies for Diversification

The synthesis of phenoxyacetic acid derivatives is generally straightforward, which facilitates the creation of diverse chemical libraries for screening jetir.org. The foundational synthesis for 2-(4-Benzylphenoxy)acetic acid would typically involve the reaction of 4-benzylphenol (B16752) with a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or sodium chloroacetate, in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid google.comnih.gov.

Future research can focus on advanced and efficient synthetic methodologies to create a wide array of analogues based on the this compound core. The goal is to systematically modify the structure to explore structure-activity relationships (SAR). Key areas for advancement include:

Combinatorial Synthesis: Employing high-throughput techniques to generate a large library of derivatives by varying substituents on both the benzyl (B1604629) and phenoxy rings.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields, offering a greener and more efficient alternative to conventional heating jetir.org.

Novel Activating Agents: Exploring different activating agents, such as phosphonitrilic chloride (PNT) in conjunction with N-methyl morpholine (B109124), can provide mild and effective conditions for esterification and amidation reactions, allowing for the creation of ester and amide derivatives of this compound jocpr.com.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can enhance scalability, safety, and process control, which is crucial for producing larger quantities of lead compounds for further testing.

Table 1: Synthetic Strategies for Diversification of Phenoxyacetic Acid Scaffolds
MethodologyDescriptionKey Reagents/ConditionsPotential AdvantageReference
Williamson Ether SynthesisReaction of a phenol (B47542) with a haloacetate ester, followed by ester hydrolysis.Phenol, Ethyl bromoacetate, K₂CO₃, DMF; then NaOH/MeOH for hydrolysis.Well-established, versatile, and reliable for core scaffold synthesis. nih.govmdpi.com
Microwave-Assisted SynthesisUsing microwave energy to accelerate the reaction between the phenol and haloacetic acid.Solvent-free or aqueous medium under microwave irradiation.Rapid reaction times, often higher yields, and environmentally friendly. jetir.org
Acid Activation for Ester/Amide FormationActivation of the carboxylic acid group to facilitate reaction with various phenols or amines.Phosphonitrilic Chloride (PNT), N-methyl morpholine (NMM), Chloroform.Mild conditions suitable for creating ester and amide libraries. jocpr.com
Hydrazide & Amide SynthesisNucleophilic displacement on phenoxyacetate (B1228835) esters using hydrazine (B178648) hydrate (B1144303) or various amines.Ethyl phenoxyacetate, Hydrazine hydrate, Isopropylamine, Morpholine.Generates derivatives with potential for different biological activities and hydrogen bonding patterns.

Integration of Advanced Computational Approaches in Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for rationally designing molecules with desired biological activities. For this compound, these approaches can accelerate the identification of promising derivatives and predict their biological potential before undertaking extensive synthetic work.

Future research should integrate several computational strategies:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its virtual analogues within the active sites of various biological targets researchgate.netijprs.com. For instance, docking studies on related compounds have successfully guided the design of selective inhibitors for enzymes like cyclooxygenases (COX) and agonists for receptors such as the Free Fatty Acid Receptor 1 (FFA1) nih.govnih.gov. By modeling interactions, researchers can prioritize modifications that enhance binding and selectivity.

Pharmacophore Modeling: Based on known active compounds for a specific target, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen virtual libraries of this compound derivatives to identify those that fit the model.

In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds researchgate.net. This early-stage assessment helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide insights into the electronic properties of the molecule, while MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more refined understanding of binding stability and conformational changes.

Exploration of Novel Biological Targets and Therapeutic Research Avenues (Mechanistic Focus)

The phenoxyacetic acid core is a "privileged scaffold" present in numerous drugs with a wide range of pharmacological effects jetir.org. This suggests that this compound and its derivatives are likely to interact with various biological targets. Future research should focus on screening this compound and its analogues against different targets to uncover novel therapeutic applications, with a strong emphasis on elucidating the underlying mechanism of action.

Potential research avenues include:

Anti-inflammatory Activity (COX-2 Inhibition): Many phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents jetir.org. A key mechanism is the selective inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins (B1171923) nih.gov. Future studies could assess the ability of this compound to selectively inhibit COX-2, potentially leading to anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.

Antidiabetic Activity (FFA1 Agonism): Certain phenoxyacetic acids act as potent agonists of the Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) nih.gov. Activation of this receptor in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion researchgate.net. Investigating the effect of this compound on FFA1 could open a path toward new treatments for type 2 diabetes researchgate.net.

Antimicrobial and Antifungal Activity: The phenoxyacetic acid moiety is found in various antimicrobial agents jetir.org. Research could explore the activity of this compound against clinically relevant bacteria and fungi, such as Mycobacterium tuberculosis or drug-resistant fungal strains researchgate.net. Mechanistic studies would focus on identifying the specific cellular pathways or enzymes inhibited by the compound.

Anticancer Activity: Analogues have shown cytotoxic activity against various cancer cell lines, including breast cancer jetir.org. Potential mechanisms to investigate include the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation mdpi.com.

Table 2: Potential Biological Targets for this compound Derivatives
Biological TargetMechanism of ActionTherapeutic AreaReference
Cyclooxygenase-2 (COX-2)Selective inhibition of the enzyme, preventing the synthesis of inflammatory prostaglandins.Inflammation, Pain nih.gov
Free Fatty Acid Receptor 1 (FFA1/GPR40)Agonism of the receptor, leading to amplified glucose-stimulated insulin secretion.Type 2 Diabetes nih.govresearchgate.net
Enoyl-Acyl Carrier Protein Reductase (InhA)Inhibition of essential enzymes in the fatty acid synthesis pathway of bacteria.Infectious Diseases (e.g., Tuberculosis) researchgate.net
Poly (ADP-ribose) polymerase (PARP-1)Inhibition of the DNA repair enzyme, leading to apoptosis in cancer cells.Oncology mdpi.com

Development of Advanced Analytical and Characterization Techniques

Robust analytical methods are essential for confirming the chemical structure, purity, and properties of newly synthesized compounds. While standard techniques are well-established, future research on this compound would benefit from the application of advanced and specialized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation mdpi.com. For this compound, the 1H NMR spectrum would be expected to show a characteristic singlet for the methylene (B1212753) protons (-OCH₂COOH) mdpi.comrsc.org. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, which is especially important for complex, substituted analogues bmrb.io.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate molecular weight researchgate.net. Tandem MS (MS/MS) can be used to study fragmentation patterns, which aids in structural confirmation and can be used to identify metabolites in biological samples massbank.eu.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of phenoxyacetic acid derivatives sielc.comnih.gov. Developing specific gradient methods using C18 or other stationary phases can optimize the separation of this compound from potential impurities or related derivatives . Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification sielc.com.

Chiral Chromatography: If derivatives of this compound are synthesized that contain a chiral center (e.g., by substitution on the methylene carbon), the development of chiral HPLC methods will be necessary to separate and quantify the individual enantiomers, as they often exhibit different biological activities.

Table 3: Analytical Techniques for the Characterization of this compound
TechniquePurposeExpected Key FindingReference
1H NMR SpectroscopyStructural confirmation and assignment of protons.Characteristic singlet for -OCH₂- protons; distinct signals for aromatic and benzyl protons. mdpi.comrsc.orgchemicalbook.com
13C NMR SpectroscopyStructural confirmation and assignment of carbon atoms.Signals for carbonyl carbon (-COOH), ether-linked carbon, and various aromatic carbons. mdpi.comspectrabase.com
High-Resolution Mass Spectrometry (HRMS)Determination of exact mass and elemental formula.Molecular ion peak corresponding to the calculated exact mass of the compound. researchgate.netnist.gov
Reversed-Phase HPLC (RP-HPLC)Purity assessment and quantification.A single major peak indicating high purity, with a specific retention time under defined conditions. sielc.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Benzylphenoxy)acetic acid with high yield and purity?

  • Methodological Answer : Optimize synthesis via a multi-step route using aromatic nucleophilic substitution (e.g., coupling benzylphenol with bromoacetic acid derivatives). Key parameters include:

  • Catalyst selection : Use K₂CO₃ or NaBr as mild bases to minimize side reactions .
  • Solvent system : Acetonitrile or DMF for improved solubility of intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC or NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H/¹³C spectra to confirm benzylphenoxy and acetic acid moieties (e.g., δ 4.5–5.0 ppm for –OCH₂CO₂H) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 272 g/mol) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Emergency response : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Solvent screening : Test binary solvent systems (e.g., ethanol/water or DMSO/hexane) to identify optimal solubility .
  • Temperature dependence : Conduct solubility studies at 25°C, 40°C, and 60°C to map thermodynamic parameters .
  • Co-solvents : Additives like cyclodextrins may enhance solubility in aqueous media for biological assays .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model electron density and frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • InChIKey/SMILES : Leverage canonical identifiers (e.g., XQXPVVBIMDBYFF-UHFFFAOYSA-N) for database searches and QSAR modeling .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • By-product control : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzylphenol to bromoacetic acid) to minimize dimerization .
  • Reactor design : Use jacketed reactors for precise temperature control during exothermic steps .
  • Safety scaling : Implement pressure-relief valves and inert gas purging to prevent combustion risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer :

  • Batch variability : Compare purity (>98% vs. <95%) using LC-MS to rule out impurity-driven effects .
  • Assay conditions : Replicate studies under standardized pH (7.4) and temperature (37°C) to control for environmental variables .
  • Structural analogs : Synthesize and test derivatives (e.g., methoxy or nitro substitutions) to isolate structure-activity relationships .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • Caco-2 cells : Assess intestinal permeability using monolayers .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to evaluate metabolic clearance .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.